molecular formula C6H5ClOS2 B163091 5-(Methylthio)thiophene-2-carbonyl chloride CAS No. 135080-21-6

5-(Methylthio)thiophene-2-carbonyl chloride

Cat. No. B163091
CAS RN: 135080-21-6
M. Wt: 192.7 g/mol
InChI Key: CURVZWVYJDZXOE-UHFFFAOYSA-N
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Description

5-(Methylthio)thiophene-2-carbonyl chloride is a unique chemical compound with the empirical formula C6H5ClOS and a molecular weight of 160.62 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 5-(Methylthio)thiophene-2-carbonyl chloride involves a condensation reaction. In a dry apparatus under a stream of nitrogen, 50 g of 5-methyl-2-thiophene carboxylic acid (0.352 moles) are mixed with 125.6 g of freshly distilled thionyl chloride (1.055 moles). The apparatus is then heated under reflux for 7 hours .


Molecular Structure Analysis

The SMILES string of this compound is Cc1ccc(s1)C(Cl)=O and its InChI is 1S/C6H5ClOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 .

Scientific Research Applications

1. Synthesis and Properties of Thiophene Derivatives

The synthesis of various thiophene derivatives, including those related to 5-(Methylthio)thiophene-2-carbonyl chloride, has been widely studied. These derivatives exhibit interesting properties like the ability to form hydroxythiophenes, which are important in chemical synthesis. For instance, Skramstad et al. (2000) explored chlorinated thiophenes and their reactions, noting the formation of carbonyl and hydroxy forms in these compounds (Skramstad et al., 2000).

2. Antimicrobial Applications

Some thiophene derivatives have shown potential as antimicrobial agents. Benneche et al. (2011) synthesized various thiophen-2(5H)-ones and tested them for their ability to reduce biofilm formation by marine bacteria, demonstrating significant biofilm reduction in many compounds (Benneche et al., 2011).

3. Chemical Reactivity and Synthesis

The reactivity of thiophene derivatives in different chemical reactions is a key area of interest. For example, Jagodziński et al. (1986) studied the reaction of thiophene with isothiocyanates, leading to the formation of N-substituted carbothioamides (Jagodziński et al., 1986).

4. Development of Organic Compounds

Thiophene derivatives are crucial in developing various organic compounds, including polythiophenes and other polymers. Guay et al. (1992) investigated the electrooxidation of thiophene oligomers, which is relevant to the development of conducting polymers (Guay et al., 1992).

5. Structural Analysis

Understanding the molecular structure and conformation of thiophene derivatives, like 5-(Methylthio)thiophene-2-carbonyl chloride, is crucial for their application in various fields. Hagen (1986) explored the molecular structure of thiophene-2-carbonyl chloride, contributing to the knowledge of thiophene derivatives’ structural properties (Hagen, 1986).

Safety and Hazards

5-(Methylthio)thiophene-2-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray of this compound. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methylsulfanylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURVZWVYJDZXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511088
Record name 5-(Methylsulfanyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylthio)thiophene-2-carbonyl chloride

CAS RN

135080-21-6
Record name 5-(Methylsulfanyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methylthio)thiophene-2-carbonyl chloride
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